molecular formula C17H23N3O4 B2616088 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034357-99-6

4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2616088
CAS No.: 2034357-99-6
M. Wt: 333.388
InChI Key: PVBJGOACJHSTCO-UHFFFAOYSA-N
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Description

4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety linked to a piperidine ring via a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves a multi-step process. One common method starts with the preparation of the benzo[d][1,3]dioxole-5-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with N,N-dimethylpiperidine-1-carboxamide in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Reduced forms of the carboxamide group.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application, but common targets include proteins involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole-5-carboxylic acid derivatives: These compounds share the benzo[d][1,3]dioxole core and exhibit similar chemical properties.

    N,N-Dimethylpiperidine derivatives: Compounds with similar piperidine structures but different substituents.

Uniqueness

4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

4-[(1,3-benzodioxole-5-carbonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-19(2)17(22)20-7-5-12(6-8-20)10-18-16(21)13-3-4-14-15(9-13)24-11-23-14/h3-4,9,12H,5-8,10-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBJGOACJHSTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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